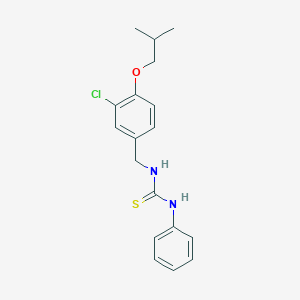
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea, also known as CIPTU, is a chemical compound that belongs to the class of thiourea derivatives. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea is not fully understood. However, it has been suggested that N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea may exert its biological activities by inhibiting certain enzymes or signaling pathways. For example, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has also been shown to inhibit the activity of tyrosinase, an enzyme that is involved in melanin synthesis.
Biochemical and Physiological Effects:
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of certain enzymes. In vivo studies have shown that N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea can reduce tumor growth, inflammation, and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its solubility in water is relatively low, which can limit its use in certain assays.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea. One area of interest is to further investigate its anti-tumor properties and its potential use as an anti-cancer agent. Another area of interest is to study its mechanism of action in more detail, which could lead to the development of more specific and effective inhibitors of certain enzymes or signaling pathways. Additionally, there is potential for N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea to be used as a herbicide or fungicide in agriculture, which could help to reduce the use of chemical pesticides.
Méthodes De Synthèse
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea can be synthesized through a multi-step reaction process, starting from 3-chloro-4-isobutoxybenzaldehyde and phenylthiourea. The first step involves the condensation of 3-chloro-4-isobutoxybenzaldehyde with phenylthiourea in the presence of a base catalyst to form the intermediate product. The intermediate is then treated with hydrochloric acid to yield the final product, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea.
Applications De Recherche Scientifique
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been extensively studied for its potential applications in various scientific research fields, including medicine, agriculture, and industry. In medicine, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as an anti-diabetic agent. In agriculture, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been found to have herbicidal and fungicidal activities. In industry, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been used as a stabilizer for PVC and as a corrosion inhibitor for steel.
Propriétés
IUPAC Name |
1-[[3-chloro-4-(2-methylpropoxy)phenyl]methyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-13(2)12-22-17-9-8-14(10-16(17)19)11-20-18(23)21-15-6-4-3-5-7-15/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUMPFJBBQVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CNC(=S)NC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-4-isobutoxy-benzyl)-3-phenyl-thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)
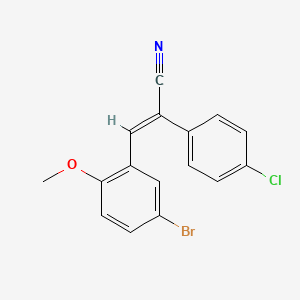
![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)
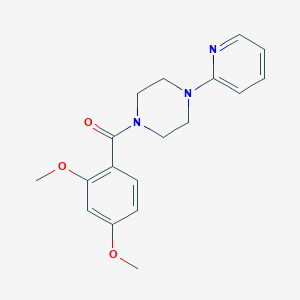
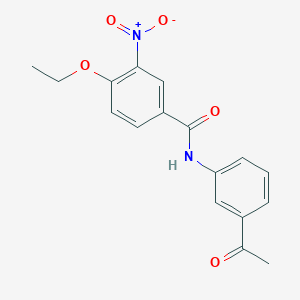
![N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5708336.png)
![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)
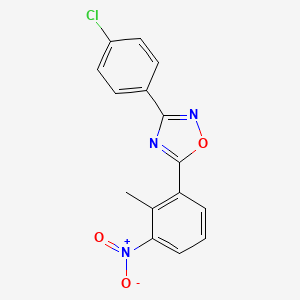
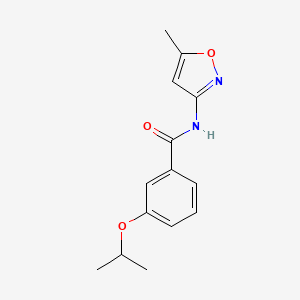
![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)
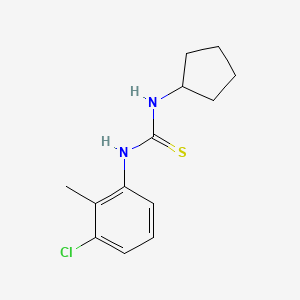
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)